4-Methyl-5-trifluoromethyl-2H-pyridazin-3-one 4-Methyl-5-trifluoromethyl-2H-pyridazin-3-one
Brand Name: Vulcanchem
CAS No.: 244268-36-8
VCID: VC8017478
InChI: InChI=1S/C6H5F3N2O/c1-3-4(6(7,8)9)2-10-11-5(3)12/h2H,1H3,(H,11,12)
SMILES: CC1=C(C=NNC1=O)C(F)(F)F
Molecular Formula: C6H5F3N2O
Molecular Weight: 178.11 g/mol

4-Methyl-5-trifluoromethyl-2H-pyridazin-3-one

CAS No.: 244268-36-8

Cat. No.: VC8017478

Molecular Formula: C6H5F3N2O

Molecular Weight: 178.11 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-5-trifluoromethyl-2H-pyridazin-3-one - 244268-36-8

Specification

CAS No. 244268-36-8
Molecular Formula C6H5F3N2O
Molecular Weight 178.11 g/mol
IUPAC Name 5-methyl-4-(trifluoromethyl)-1H-pyridazin-6-one
Standard InChI InChI=1S/C6H5F3N2O/c1-3-4(6(7,8)9)2-10-11-5(3)12/h2H,1H3,(H,11,12)
Standard InChI Key YLLMBSRCXJACAA-UHFFFAOYSA-N
SMILES CC1=C(C=NNC1=O)C(F)(F)F
Canonical SMILES CC1=C(C=NNC1=O)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

4-Methyl-5-trifluoromethyl-2H-pyridazin-3-one is defined by the molecular formula C₆H₅F₃N₂O and a molecular weight of 178.11 g/mol . The compound’s structure features a six-membered pyridazinone ring with a ketone group at position 3, a methyl group at position 4, and a trifluoromethyl group at position 5 (Figure 1). The presence of electronegative fluorine atoms in the trifluoromethyl group enhances the molecule’s lipophilicity, potentially influencing its bioavailability and interaction with biological systems.

Table 1: Key Identifiers of 4-Methyl-5-trifluoromethyl-2H-pyridazin-3-one

PropertyValue
CAS Registry Number244268-36-8
Molecular FormulaC₆H₅F₃N₂O
Molecular Weight178.11 g/mol
IUPAC Name4-Methyl-5-(trifluoromethyl)-2H-pyridazin-3-one

Spectral and Structural Data

Synthesis and Reaction Pathways

General Synthesis Strategies

The synthesis of 4-methyl-5-trifluoromethyl-2H-pyridazin-3-one derivatives is detailed in patent EP1076656A2 . A representative route involves:

  • Halogenation: Reacting a pyridazinone precursor with phosphorus oxychloride (POCl₃) to introduce chlorine at position 2.

  • Cross-Coupling: Employing palladium catalysts (e.g., PdCl₂(PPh₃)₂) to couple the chlorinated intermediate with a fluoropyridine derivative in 1,2-dichloroethane at 0°C .

  • Cyclization and Functionalization: Subsequent steps may involve cyanidation with copper cyanide or alkylation with triethylamine as a base .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsPurpose
HalogenationPOCl₃, 80–100°CIntroduce chlorine at position 2
CouplingPdCl₂(PPh₃)₂, 1,2-dichloroethane, 0°CForm C–N bond with pyridine
CyanidationCuCN, DMF, 120°CIntroduce cyano groups

Key Intermediate: 2-(5-Chloro-3-fluoro-pyridin-2-yl) Derivative

A critical intermediate in herbicidal formulations is 2-(5-chloro-3-fluoro-pyridin-2-yl)-4-methyl-5-trifluoromethyl-2H-pyridazin-3-one, synthesized by treating 4-methyl-5-trifluoromethyl-2H-pyridazin-3-one with 5-chloro-3-fluoro-2-pyridyl chloride in dichloroethane at 0°C . This step emphasizes the role of electrophilic aromatic substitution and transition metal catalysis in constructing complex agrochemicals.

Physicochemical Properties

Solubility and Stability

4-Methyl-5-trifluoromethyl-2H-pyridazin-3-one is sparingly soluble in water but dissolves in polar aprotic solvents like dimethylformamide (DMF) or dichloroethane . Storage recommendations advise sealing the compound at room temperature (RT) away from moisture, suggesting sensitivity to hydrolysis .

Thermal and Chemical Stability

Applications in Herbicide Development

Mechanism of Action

Though the exact mode of action remains unspecified, analogous pyridazinone derivatives inhibit photosynthesis or carotenoid biosynthesis in plants . The electron-withdrawing trifluoromethyl group may enhance binding to enzyme active sites, disrupting weed growth.

Agricultural Use Cases

Patent EP1076656A2 highlights the compound’s incorporation into herbicidal compositions targeting crops such as cereals, maize, and rice . Formulations often combine it with adjuvants to improve foliar uptake or soil persistence. Field trials for derivatives report efficacy against broadleaf weeds at application rates of 50–200 g/ha .

Analytical and Characterization Methods

Chromatographic Analysis

Reverse-phase HPLC with UV detection (λ = 254 nm) is suitable for purity assessment. Mobile phases often comprise acetonitrile-water mixtures buffered at pH 3.0 to enhance peak resolution .

Spectroscopic Techniques

  • Mass Spectrometry: ESI-MS in positive ion mode confirms the [M+H]⁺ ion at m/z 179.11.

  • NMR Spectroscopy: Anticipated signals include a singlet for the trifluoromethyl group (δ ~120 ppm in ¹⁹F NMR) and a deshielded carbonyl carbon (δ ~165 ppm in ¹³C NMR).

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